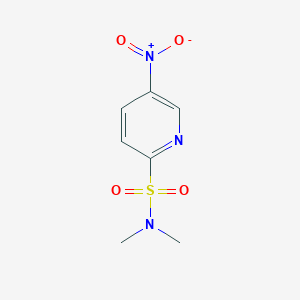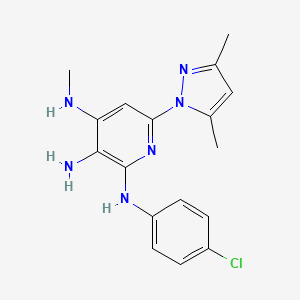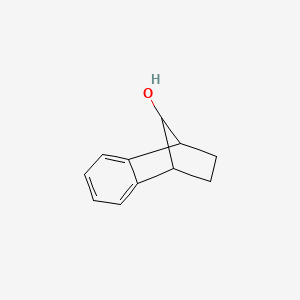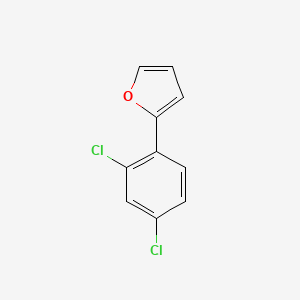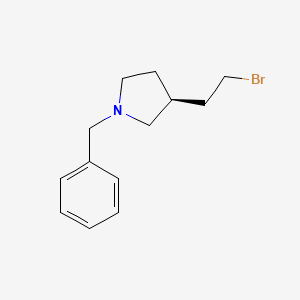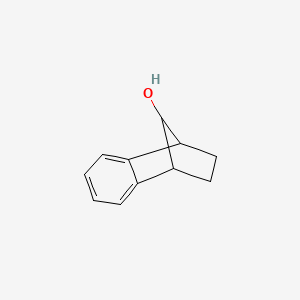
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer is a chemical compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.2124 g/mol . It is also known by other names such as anti-7-Benzonorbornenol and anti-7-Hydroxybenzonorbornene . This compound is characterized by its unique structure, which includes a methano bridge and a hydroxyl group attached to a naphthalene ring system.
Métodos De Preparación
The synthesis of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be achieved through various synthetic routes. One common method involves the reaction of 1,2,3,4-tetrahydro-1,4-methanonaphthalene with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of corresponding ketones or aldehydes.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential biological activities and therapeutic properties. Additionally, in the industrial sector, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer involves its interaction with specific molecular targets and pathways . The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1,4-methanonaphthalen-9-one and 9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-amine . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the hydroxyl group in this compound makes it unique and influences its reactivity and applications.
Propiedades
Número CAS |
55255-94-2 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
tricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-ol |
InChI |
InChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2 |
Clave InChI |
HEKIGGFOVMNILV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1C3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-Bis-trifluoromethyl-phenyl)-N-[4-bromo-2-(1H-tetrazol-5-yl)-phenyl]-3-oxo-propionamide](/img/structure/B13954703.png)
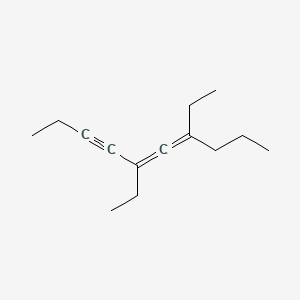
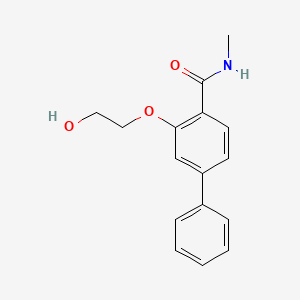
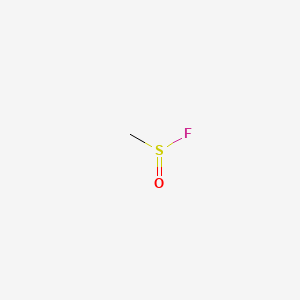
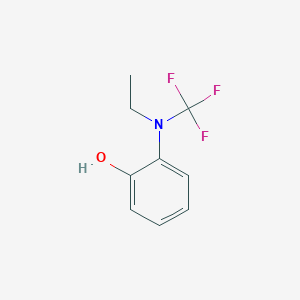
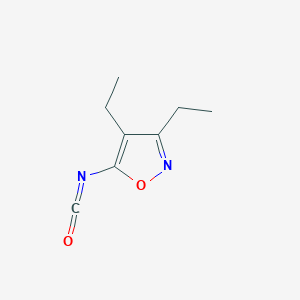

![3,5-Dibromo-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13954746.png)
